

Application Notes: 5-Aminobenzo[d]oxazol-2(3H)-one in Medicinal Chemistry

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Compound of Interest

Compound Name: 5-Aminobenzo[d]oxazol-2(3H)-one

Cat. No.: B085611

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Introduction

5-Aminobenzo[d]oxazol-2(3H)-one is a heterocyclic building block of significant interest in medicinal chemistry.^{[1][2][3]} Its rigid bicyclic structure serves as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The benzoxazolone core is considered a "privileged scaffold" due to its ability to interact with multiple biological targets, leading to applications in various therapeutic areas, including oncology and infectious diseases.^{[4][5][6]} This document provides an overview of its applications, focusing on its use in the development of kinase inhibitors for cancer therapy, and includes detailed experimental protocols.

Key Applications in Drug Discovery

The primary amine group at the 5-position of the benzoxazolone ring offers a convenient handle for chemical modification, allowing for the introduction of various pharmacophoric features to modulate potency, selectivity, and pharmacokinetic properties.

Kinase Inhibitors for Colorectal Cancer

Derivatives of the benzo[d]oxazol-2(3H)-one scaffold have been identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway.^{[7][8]} The Wnt pathway is frequently hyperactivated in colorectal cancer (CRC), making TNIK an attractive therapeutic target.^{[1][2][9][10][11][12]} Inhibition of TNIK can suppress the proliferation and migration of colorectal cancer cells.^[7]

Quantitative Data: TNIK Inhibition by Benzo[d]oxazol-2(3H)-one Derivatives

The following table summarizes the in vitro inhibitory activity of synthesized benzo[d]oxazol-2(3H)-one derivatives against TNIK. It is important to note that these compounds were synthesized from various substituted benzoxazolones, not directly from **5-**

Aminobenzo[d]oxazol-2(3H)-one in the cited study. However, this data provides a strong rationale for utilizing the 5-amino starting material to generate analogous libraries of potent inhibitors.

Compound ID	Structure	TNIK IC50 (μM)
8g	5-chloro-3-(4-(pyridin-4-yl)benzyl)benzo[d]oxazol-2(3H)-one	0.050
8a	5-chloro-3-(4-(pyridin-2-yl)benzyl)benzo[d]oxazol-2(3H)-one	0.211
8b	5-chloro-3-(4-(pyridin-3-yl)benzyl)benzo[d]oxazol-2(3H)-one	0.102
8f	5-chloro-3-(3-fluoro-4-(pyridin-4-yl)benzyl)benzo[d]oxazol-2(3H)-one	0.081

Data extracted from "Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer".[7]

Anti-mycobacterial Agents

The benzoxazolone scaffold has also been explored for the development of agents against Mycobacterium tuberculosis. Certain derivatives have shown promising activity, with some exhibiting inhibitory concentrations comparable to existing antibiotics like ciprofloxacin.[6]

Experimental Protocols

This section provides a detailed, plausible protocol for the synthesis of a TNIK inhibitor derivative starting from **5-Aminobenzo[d]oxazol-2(3H)-one**. This protocol is based on established synthetic methodologies for similar compounds.

Protocol 1: Synthesis of a 5-Amide Substituted Benzo[d]oxazol-2(3H)-one Derivative

This protocol outlines a two-step synthesis of a potential TNIK inhibitor. The first step involves the acylation of the 5-amino group, and the second step is a Suzuki coupling to introduce a pyridine moiety, a key feature in many potent TNIK inhibitors.

Step 1: Acylation of **5-Aminobenzo[d]oxazol-2(3H)-one**

- Materials:
 - 5-Aminobenzo[d]oxazol-2(3H)-one**
 - 4-Bromobenzoyl chloride
 - Triethylamine (Et₃N)
 - Dichloromethane (DCM), anhydrous
 - Magnetic stirrer and stir bar
 - Round bottom flask
 - Nitrogen or Argon atmosphere setup
 - Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
- Procedure:
 - To a dry round bottom flask under an inert atmosphere, add **5-Aminobenzo[d]oxazol-2(3H)-one** (1.0 eq).
 - Dissolve the starting material in anhydrous DCM.

3. Cool the solution to 0 °C using an ice bath.
4. Add triethylamine (1.2 eq) to the solution.
5. Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
6. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
7. Upon completion, quench the reaction with water.
8. Extract the aqueous layer with DCM (3x).
9. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
10. Purify the crude product by silica gel column chromatography to yield N-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)-4-bromobenzamide.

Step 2: Suzuki Coupling for Introduction of Pyridine Moiety

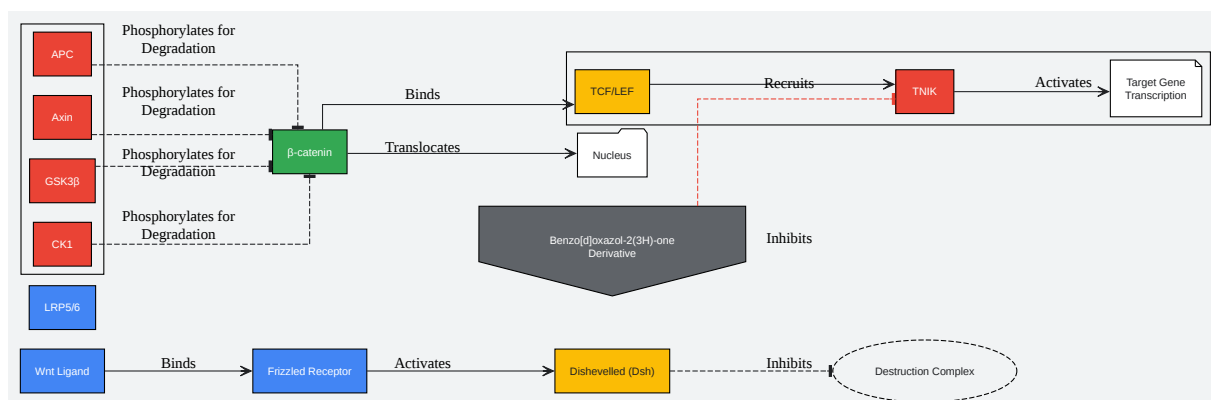
- Materials:
 - N-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)-4-bromobenzamide (from Step 1)
 - Pyridine-4-boronic acid
 - Palladium(II) acetate (Pd(OAc)₂)
 - Triphenylphosphine (PPh₃)
 - Potassium carbonate (K₂CO₃)
 - 1,4-Dioxane and water (solvent mixture)
 - Standard reflux and purification equipment
- Procedure:

1. In a round bottom flask, combine N-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)-4-bromobenzamide (1.0 eq), pyridine-4-boronic acid (1.5 eq), and potassium carbonate (3.0 eq).
2. Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq).
3. Add a 3:1 mixture of 1,4-dioxane and water.
4. De-gas the mixture by bubbling with nitrogen or argon for 15 minutes.
5. Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring by TLC.
6. After completion, cool the reaction to room temperature and dilute with ethyl acetate.
7. Wash with water and then with brine.
8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
9. Purify the crude product by silica gel column chromatography to obtain the final compound.

Visualizations

Signaling Pathway

The Wnt/ β -catenin signaling pathway is crucial in the development of colorectal cancer. TNIK is a key kinase in this pathway, acting downstream of APC and β -catenin.[\[13\]](#)[\[14\]](#)

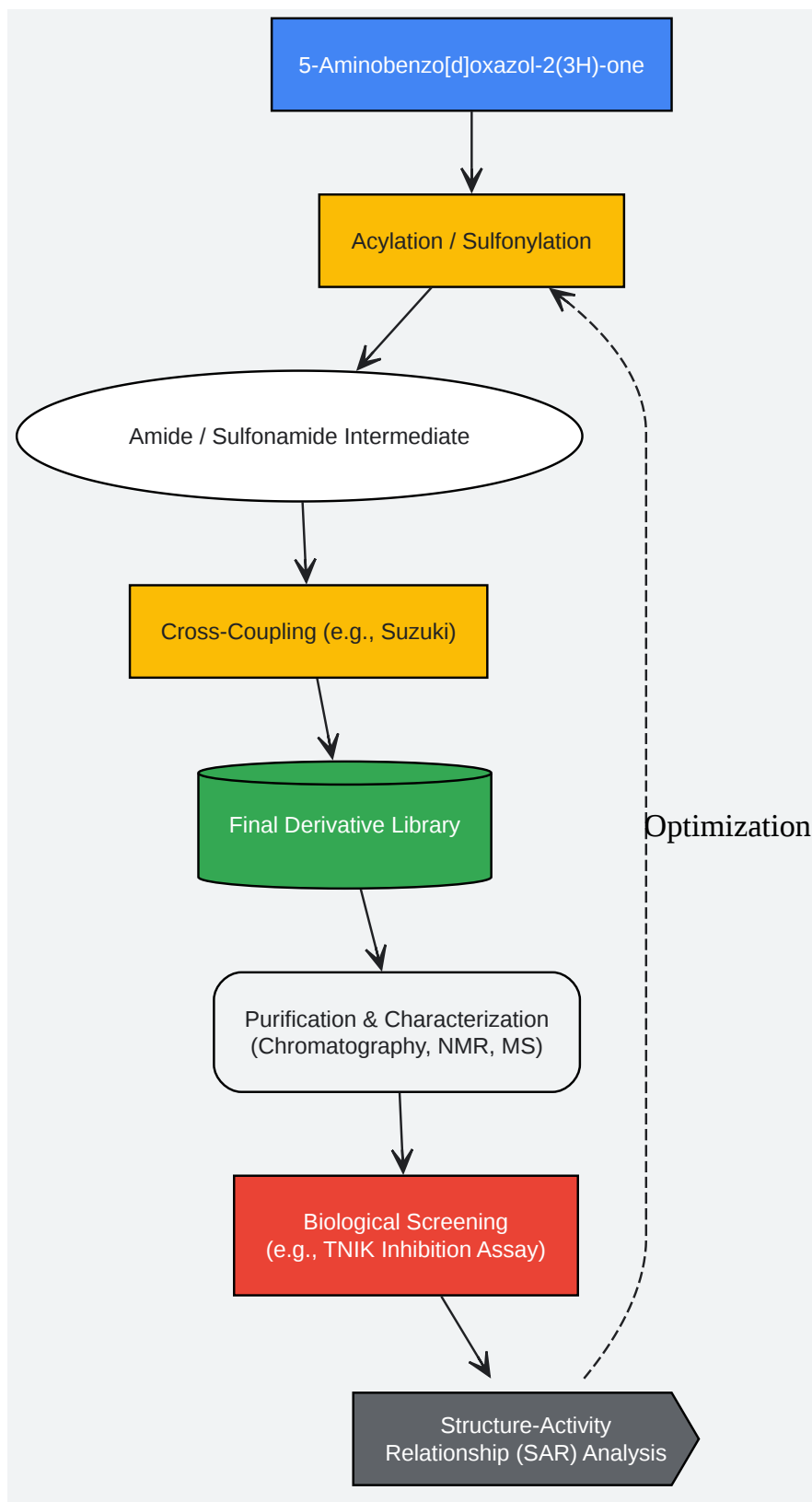


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Caption: Wnt/β-catenin signaling pathway and the inhibitory action of benzo[d]oxazol-2(3H)-one derivatives on TNIK.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of novel inhibitors derived from **5-Aminobenzo[d]oxazol-2(3H)-one**.



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Caption: Workflow for the synthesis and evaluation of bioactive derivatives.

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